N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide

Alkaline phosphatase inhibition High-throughput screening Enzyme inhibition

N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide (CAS 98437-08-2) is a symmetrical bis-rhodanine oxalamide with molecular formula C8H6N4O4S4 and molecular weight 350.4 g/mol. The compound features two 4-oxo-2-thioxothiazolidine (rhodanine) moieties linked via an oxalamide bridge, placing it within the broader class of rhodanine-derived heterocycles that have been explored for enzyme inhibition and as synthetic building blocks.

Molecular Formula C8H6N4O4S4
Molecular Weight 350.4
CAS No. 98437-08-2
Cat. No. B2642028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide
CAS98437-08-2
Molecular FormulaC8H6N4O4S4
Molecular Weight350.4
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)NC(=O)C(=O)NN2C(=O)CSC2=S
InChIInChI=1S/C8H6N4O4S4/c13-3-1-19-7(17)11(3)9-5(15)6(16)10-12-4(14)2-20-8(12)18/h1-2H2,(H,9,15)(H,10,16)
InChIKeyRIURYLYWPUZPNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide (CAS 98437-08-2): Structural Identity and Baseline Characterization


N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide (CAS 98437-08-2) is a symmetrical bis-rhodanine oxalamide with molecular formula C8H6N4O4S4 and molecular weight 350.4 g/mol [1]. The compound features two 4-oxo-2-thioxothiazolidine (rhodanine) moieties linked via an oxalamide bridge, placing it within the broader class of rhodanine-derived heterocycles that have been explored for enzyme inhibition and as synthetic building blocks [2]. Its only documented biological screening data originate from high-throughput PubChem BioAssays targeting alkaline phosphatase.

Why N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide Cannot Be Casually Replaced by In-Class Rhodanine or Oxalamide Analogs


Rhodanine-based compounds exhibit pronounced structure-activity relationship (SAR) sensitivity, where even minor linker modifications can drastically alter potency, selectivity, and physicochemical properties [1]. The oxalamide bridge in N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide creates a uniquely rigid, symmetrical bis-rhodanine scaffold with zero rotatable bonds (PubChem-computed), distinguishing it from flexible adipamide-linked analogs such as N,N'-bis(4-oxo-2-thioxo-thiazolidin-3-yl)-adipamide (CAS 100120-93-2) . Without direct comparative data, generic substitution between these scaffolds cannot be assumed safe for applications where conformational constraint, metal-chelating geometry, or dual-site enzyme engagement are critical design parameters.

Quantitative Differential Evidence for N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide Against Closest Analogs


Alkaline Phosphatase Inhibition Potency: Screening-Level EC50 Values from PubChem BioAssays

In high-throughput screening assays deposited in PubChem, N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide exhibited EC50 values of 9.21 µM against intestinal-type alkaline phosphatase (human) and 12.4–14.5 µM against germ cell-type alkaline phosphatase (human) [1]. These values represent the only publicly available quantitative biological activity data for this compound. For context, structurally distinct pyrazolo-oxothiazolidine derivatives in the same target class have achieved IC50 values as low as 0.045 µM [2]. However, no direct head-to-head or cross-study comparison with a close structural analog (e.g., N,N'-bis(4-oxo-2-thioxothiazolidin-3-yl)-adipamide) is available in the same assay system.

Alkaline phosphatase inhibition High-throughput screening Enzyme inhibition

Conformational Rigidity Differentiates Oxalamide-Linked Bis-Rhodanine from Flexible Adipamide Analogs

PubChem-computed molecular descriptors reveal that N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide possesses zero rotatable bonds, a consequence of its short oxalamide linker directly conjugating the two rhodanine rings [1]. In contrast, the closest commercially cataloged analog, N,N'-bis-(4-oxo-2-thioxo-thiazolidin-3-yl)-adipamide (CAS 100120-93-2), contains a flexible six-carbon adipamide linker with five rotatable bonds, resulting in a larger molecular weight (406.5 vs. 350.4 g/mol) and higher computed LogP (0.99 vs. 0.9) . This difference in conformational freedom is structural only; no comparative biological or functional data exist to quantify its impact on target binding or pharmacokinetics.

Conformational constraint Linker geometry Physicochemical property differentiation

Leucine Aminopeptidase Activity: Additional Screening Hit Without Comparator Context

BindingDB records indicate that N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide was also tested against leucine aminopeptidase from Plasmodium falciparum 3D7 [1]. However, the specific IC50 or EC50 value for this target is not publicly resolved on the BindingDB summary page, and no comparator data for close structural analogs against this target are available. This screening hit suggests potential multi-target activity but cannot support a quantitative differentiation claim.

Leucine aminopeptidase Plasmodium falciparum High-throughput screening

Research Application Scenarios for N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide Based on Available Evidence


Exploratory Alkaline Phosphatase Inhibitor Screening and SAR Expansion

Based on the confirmed micromolar-range EC50 values against human intestinal and germ cell alkaline phosphatase isoforms [1], this compound may serve as a starting scaffold for medicinal chemistry programs targeting moderate-affinity ALP modulation. Its activity is roughly equipotent to the reference inhibitor levamisole (IC50 ≈15 µM) but far weaker than optimized pyrazolo-oxothiazolidine leads (IC50 0.045 µM) [2]. Researchers may use this bis-rhodanine oxalamide as a structurally distinct chemotype for SAR diversification studies.

Conformationally Constrained Bis-Rhodanine Building Block for Coordination Chemistry

The zero rotatable bond count and symmetrical oxalamide bridge [1] make this compound a candidate for metal-chelation studies where rigid ligand geometry is desired. Compared to the flexible adipamide-linked analog (5 rotatable bonds) [2], the target compound offers a pre-organized binding topology that could be advantageous in designing discrete metal-organic complexes or studying the effect of linker rigidity on coordination behavior.

Chemical Probe for Dual Rhodanine Pharmacophore Engagement

The symmetrical presentation of two rhodanine moieties on a rigid oxalamide scaffold creates the potential for simultaneous engagement of two proximal binding sites on a protein target or at a protein-protein interface [1]. While no such dual-site engagement has been experimentally demonstrated for this compound, the concept is supported by precedent in rhodanine-based inhibitor design. Users evaluating this compound as a chemical probe must independently validate target engagement and selectivity.

Quote Request

Request a Quote for N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.